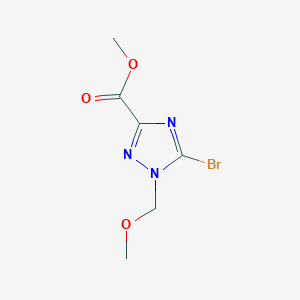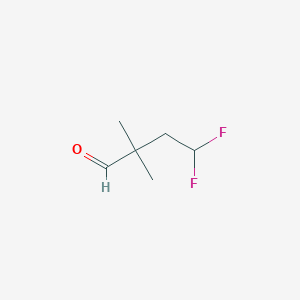
4,4-Difluoro-2,2-dimethylbutanal
Overview
Description
4,4-Difluoro-2,2-dimethylbutanal is an organic compound with the molecular formula C6H10F2O and a molecular weight of 136.14 g/mol. It is a difluoro derivative of 2,2-dimethylbutanal, featuring two fluorine atoms attached to the fourth carbon atom in the butanal structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoro-2,2-dimethylbutanal can be synthesized through several methods, including the fluorination of 2,2-dimethylbutanal using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction typically involves the substitution of hydrogen atoms with fluorine atoms under controlled conditions to ensure the formation of the difluoro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors and equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound to form carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
4,4-Difluoro-2,2-dimethylbutanal is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules and processes.
Medicine: It is employed in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Industry: The compound is used in the production of specialty chemicals, including fluorinated polymers and materials with improved properties such as resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2,2-dimethylbutanal exerts its effects depends on the specific application. In pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to biological targets, leading to improved efficacy and selectivity. The compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylbutanal is compared with other similar compounds, such as 2,2-dimethylbutanal and other fluorinated aldehydes:
2,2-Dimethylbutanal: This compound lacks the fluorine atoms present in this compound, resulting in different chemical reactivity and properties.
Other Fluorinated Aldehydes: Similar compounds with different positions or numbers of fluorine atoms may exhibit varying reactivity and biological activity.
This compound stands out due to its unique combination of fluorine atoms, which significantly impact its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, derived from the presence of fluorine atoms, make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, reactions, and applications provides insight into its potential and utility in advancing scientific knowledge and technological development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4,4-difluoro-2,2-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGHFBQHZFJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


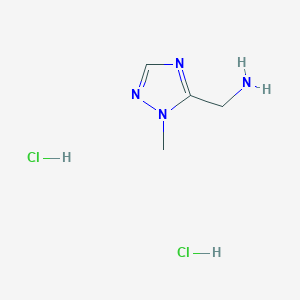
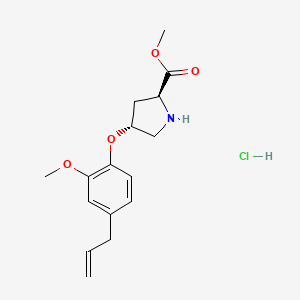
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
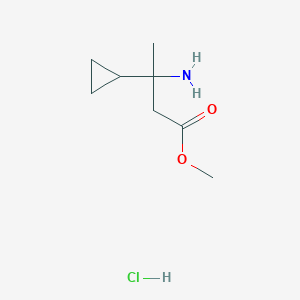
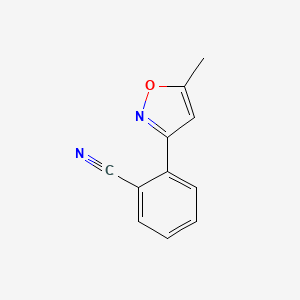
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)
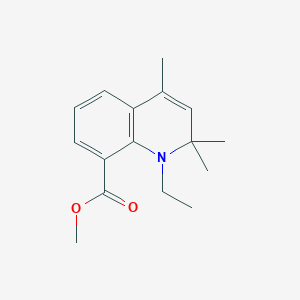
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)

